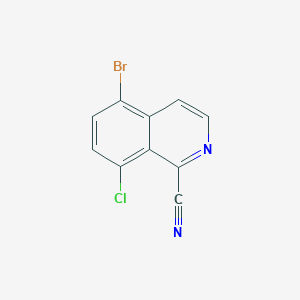
5-Bromo-8-chloroisoquinoline-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-chloroisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C₁₀H₄BrClN₂ It is a derivative of isoquinoline, characterized by the presence of bromine, chlorine, and a nitrile group attached to the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-chloroisoquinoline-1-carbonitrile typically involves the halogenation of isoquinoline derivatives. One common method includes the bromination and chlorination of isoquinoline followed by the introduction of a nitrile group. The reaction conditions often require the use of halogenating agents such as bromine and chlorine, and the reactions are carried out under controlled temperatures to ensure the selective substitution of the desired positions on the isoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography to obtain the desired quality for further applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-chloroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, and reduction reactions can modify the nitrile group.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
5-Bromo-8-chloroisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-8-chloroisoquinoline-1-carbonitrile involves its interaction with molecular targets in biological systems. The presence of halogen atoms and the nitrile group can influence its binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research, and further studies are needed to elucidate the detailed mechanisms.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-chloroisoquinoline: Similar in structure but lacks the nitrile group.
8-Chloroisoquinoline: Contains only the chlorine atom without bromine and nitrile groups.
5-Bromoisoquinoline: Contains only the bromine atom without chlorine and nitrile groups.
Uniqueness
5-Bromo-8-chloroisoquinoline-1-carbonitrile is unique due to the combination of bromine, chlorine, and nitrile groups on the isoquinoline ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H4BrClN2 |
|---|---|
Molecular Weight |
267.51 g/mol |
IUPAC Name |
5-bromo-8-chloroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H4BrClN2/c11-7-1-2-8(12)10-6(7)3-4-14-9(10)5-13/h1-4H |
InChI Key |
GEPXWGFLCLUEDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CN=C(C2=C1Cl)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B13189085.png)

![[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol](/img/structure/B13189091.png)

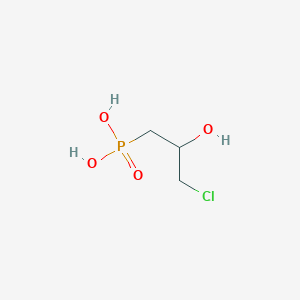
amine](/img/structure/B13189115.png)

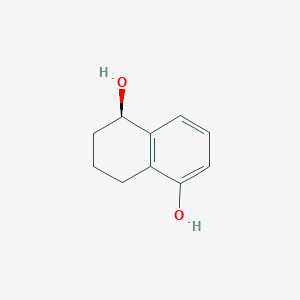
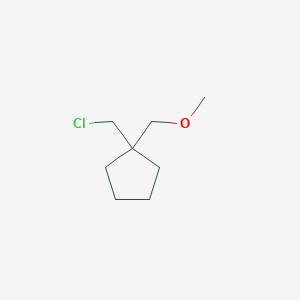

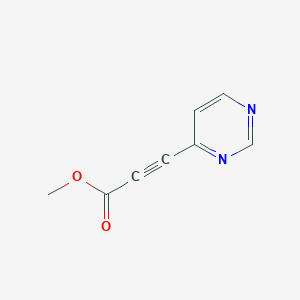
![5-methyl-1-[2-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13189167.png)
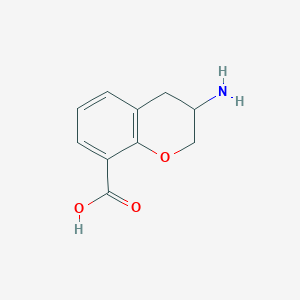
![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol](/img/structure/B13189177.png)
